molecular formula C14H15NO B4065038 [2-(2-ethylphenyl)pyridin-4-yl]methanol

[2-(2-ethylphenyl)pyridin-4-yl]methanol

Cat. No.: B4065038
M. Wt: 213.27 g/mol
InChI Key: IYQLZTZKADFZDC-UHFFFAOYSA-N
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Description

[2-(2-Ethylphenyl)pyridin-4-yl]methanol is a pyridine derivative featuring a 2-ethylphenyl substituent at the pyridine ring’s 2-position and a hydroxymethyl (-CH₂OH) group at the 4-position. Its molecular formula is C₁₄H₁₅NO (calculated molecular weight: 213.28 g/mol). However, direct experimental data on its synthesis, properties, or applications are absent in the provided evidence. Comparisons are thus drawn from structurally related pyridin-yl methanol derivatives.

Properties

IUPAC Name

[2-(2-ethylphenyl)pyridin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-12-5-3-4-6-13(12)14-9-11(10-16)7-8-15-14/h3-9,16H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQLZTZKADFZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=NC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares [2-(2-ethylphenyl)pyridin-4-yl]methanol with five analogs, highlighting substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (Inferred) Biological Activity (If Reported)
This compound C₁₄H₁₅NO 213.28 2-ethylphenyl, 4-hydroxymethyl Not reported Moderate lipophilicity Not reported
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol C₁₃H₁₄N₂O 214.27 2-phenylethyl, pyrimidine core Powder Ethanol-soluble Not reported
(2-Trifluoromethylpyridin-4-yl)methanol C₇H₆F₃NO 177.12 2-CF₃, 4-hydroxymethyl Not reported Low polarity (CF₃ group) Kinase inhibitor potential
(4-Methoxypyridin-2-yl)methanol C₇H₉NO₂ 139.15 4-OCH₃, 2-hydroxymethyl Not reported High polarity (OCH₃, -OH) Antimicrobial screening
(2-Methylpyridin-4-yl)methanol C₇H₉NO 123.15 2-CH₃, 4-hydroxymethyl Not reported Water-methanol soluble Research use (no specific activity)
Key Observations:
  • Substituent Effects: Lipophilicity: The 2-ethylphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., -CF₃ in ) or polar substituents (e.g., -OCH₃ in ). This may improve membrane permeability but reduce aqueous solubility. Electronic Effects: The pyridine ring’s electron density is modulated by substituents; -CF₃ () withdraws electrons, while ethylphenyl (target) donates electrons weakly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-ethylphenyl)pyridin-4-yl]methanol
Reactant of Route 2
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[2-(2-ethylphenyl)pyridin-4-yl]methanol

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